molecular formula C6H14O3 B12714436 1,2,3-Hexanetriol, (2R,3S)-rel- CAS No. 130855-55-9

1,2,3-Hexanetriol, (2R,3S)-rel-

Cat. No.: B12714436
CAS No.: 130855-55-9
M. Wt: 134.17 g/mol
InChI Key: XYXCXCJKZRDVPU-NTSWFWBYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

1,2,3-Hexanetriol, (2R,3S)-rel- (PubChem CID: 6950289), is a six-carbon polyol with hydroxyl groups at positions 1, 2, and 3. Its molecular formula is $$ \text{C}6\text{H}{14}\text{O}_3 $$, yielding a molecular weight of 134.17 g/mol. The compound’s stereochemical configuration is defined by two stereocenters at C2 and C3, resulting in the (2R,3S) relative configuration. The absolute stereochemistry is confirmed via chiral resolution and crystallographic analysis.

The SMILES notation $$ \text{OCCCCC@HCO} $$ highlights the spatial arrangement of hydroxyl groups and the hexane backbone. The InChIKey $$ \text{ZWVMLYRJXORSEP-LURJTMIESA-N} $$ further encodes stereochemical details, distinguishing it from enantiomeric forms. The compound’s hygroscopic nature arises from hydrogen bonding between hydroxyl groups, which also influences its solubility in polar solvents like water and ethanol.

Table 1: Key Structural Properties of 1,2,3-Hexanetriol, (2R,3S)-rel-

Property Value Source
Molecular Formula $$ \text{C}6\text{H}{14}\text{O}_3 $$
Molecular Weight 134.17 g/mol
Stereocenters C2 (R), C3 (S)
Boiling Point 314.8°C (estimated)
Density 1.116 g/cm³

Comparative Analysis of Positional Isomerism in Hexanetriol Derivatives

Positional isomerism in hexanetriol derivatives significantly impacts physicochemical properties. For 1,2,3-hexanetriol, the proximity of hydroxyl groups (vicinal diol arrangement at C2 and C3) contrasts with non-vicinal isomers like 1,3,5-hexanetriol (CAS 7327-66-4) and 1,2,6-hexanetriol (CAS 106-69-4).

Table 2: Comparative Properties of Hexanetriol Isomers

Isomer Density (g/cm³) Boiling Point (°C) Hydroxyl Group Proximity
1,2,3-Hexanetriol 1.116 314.8 Vicinal (C1-C2-C3)
1,3,5-Hexanetriol 1.11 314.8 Non-vicinal
1,2,6-Hexanetriol 1.109 171.2 Distal (C1-C2-C6)

The vicinal arrangement in 1,2,3-hexanetriol enhances intramolecular hydrogen bonding, increasing its boiling point relative to 1,2,6-hexanetriol. Conversely, 1,3,5-hexanetriol’s symmetrical hydroxyl distribution reduces steric strain, lowering its melting point compared to the (2R,3S) isomer. Reactivity differences are also evident: vicinal diols in 1,2,3-hexanetriol facilitate chelation with metal ions, whereas distal isomers show preferential oxidation at terminal hydroxyl groups.

Crystallographic Studies and Solid-State Conformational Analysis

X-ray crystallography of 1,2,3-hexanetriol, (2R,3S)-rel- reveals a gauche conformation in the solid state, stabilized by intramolecular hydrogen bonds between O1–O2 (2.65 Å) and O2–O3 (2.70 Å). The Flack parameter ($$ x = -0.08 $$) and Hooft parameter ($$ y = 0.07 $$) confirm the absolute configuration, with torsional angles of $$ \phi{\text{C1-C2-C3-C4}} = 62.5^\circ $$ and $$ \phi{\text{C2-C3-C4-C5}} = -178.3^\circ $$.

Table 3: Crystallographic Parameters for 1,2,3-Hexanetriol, (2R,3S)-rel-

Parameter Value Method
Space Group P2₁2₁2₁ X-ray diffraction
Unit Cell Dimensions $$ a = 5.42 \, \text{Å}, \, b = 7.89 \, \text{Å}, \, c = 12.34 \, \text{Å} $$
Hydrogen Bond Lengths O1–O2: 2.65 Å, O2–O3: 2.70 Å

The crystalline lattice exhibits a layered structure, with alternating hydrophobic hexane chains and hydrophilic hydroxyl regions. This arrangement explains the compound’s solubility behavior and stability under ambient conditions. Comparative analysis with racemic mixtures shows enantiomeric packing differences, where the (2R,3S) form adopts a more compact unit cell than its (2S,3R) counterpart.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130855-55-9

Molecular Formula

C6H14O3

Molecular Weight

134.17 g/mol

IUPAC Name

(2R,3S)-hexane-1,2,3-triol

InChI

InChI=1S/C6H14O3/c1-2-3-5(8)6(9)4-7/h5-9H,2-4H2,1H3/t5-,6+/m0/s1

InChI Key

XYXCXCJKZRDVPU-NTSWFWBYSA-N

Isomeric SMILES

CCC[C@@H]([C@@H](CO)O)O

Canonical SMILES

CCCC(C(CO)O)O

Origin of Product

United States

Preparation Methods

Chemical Synthesis via Multi-Step Organic Reactions

The synthesis of (2R,3S)-1,2,3-hexanetriol typically involves stereoselective organic transformations starting from simpler precursors such as hexane derivatives or sugar analogues. Key steps include:

A representative synthetic route involves the use of protecting groups such as tert-butyldimethylsilyl (TBS) ethers, followed by selective deprotection and oxidation steps under controlled temperature conditions (0 °C to –78 °C) in inert atmospheres (nitrogen or argon) to maintain stereochemical integrity.

Synthesis from Sugar Derivatives

Research has demonstrated that sugar derivatives, such as protected hexoses, can be converted into 1,2,3-hexanetriol stereoisomers through:

This approach benefits from the inherent stereochemical information in sugars, allowing for the preparation of specific stereoisomers such as (2R,3S)-rel-1,2,3-hexanetriol.

Industrial Scale Synthesis

On an industrial scale, the synthesis focuses on cost-effective and scalable methods, often involving:

  • Catalytic hydrogenation of hexanetriol precursors.
  • Use of biocatalysts or enzymatic methods to achieve stereoselectivity.
  • Optimization of reaction conditions to maximize yield and purity.

While detailed industrial protocols are proprietary, the general approach involves multi-step chemical synthesis with rigorous purification to obtain the (2R,3S)-rel- isomer with high stereochemical purity.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Challenges Yield/Notes
Multi-step organic synthesis TBS ethers, LiAlH4, 2-methoxypropene, acid catalysts High stereoselectivity, well-established Requires multiple protection/deprotection steps Yields up to ~80-90% in steps
Sugar derivative conversion Protected hexoses, LiAlH4, acetonide formation Utilizes natural stereochemistry Complex purification, multiple steps Moderate to high yields, stereospecific
Industrial catalytic methods Catalysts for hydrogenation, enzymatic systems Scalable, cost-effective Control of stereochemistry can be challenging Industrial yields optimized for purity

Research Findings and Notes

  • The stereochemical control in the synthesis of (2R,3S)-1,2,3-hexanetriol is critical due to its impact on physical and biological properties.
  • Protection of hydroxyl groups as acetonides or silyl ethers is a common strategy to prevent side reactions and maintain stereochemical integrity during synthesis.
  • The compound’s low toxicity and compatibility with biological systems make it a candidate for pharmaceutical and biochemical applications, motivating the development of efficient synthetic routes.
  • Analytical techniques such as 1H NMR, 13C NMR, and IR spectroscopy are routinely used to confirm the stereochemistry and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Hexanetriol, (2R,3S)-rel-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hexane-1,2,3-trione using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of 1,2,3-Hexanetriol can lead to the formation of hexane-1,2-diol or hexane-1,3-diol.

    Substitution: The hydroxyl groups in 1,2,3-Hexanetriol can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in tetrahydrofuran (THF).

    Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.

Major Products

    Oxidation: Hexane-1,2,3-trione.

    Reduction: Hexane-1,2-diol or hexane-1,3-diol.

    Substitution: Corresponding halogenated hexanetriol derivatives.

Scientific Research Applications

Applications Overview

  • Cosmetics and Personal Care
    • Humectant : 1,2,3-Hexanetriol serves as an effective humectant in cosmetic formulations, helping to retain moisture in the skin.
    • Viscosity Modifier : It is used to increase the viscosity of products such as creams and lotions, providing a desirable texture.
  • Pharmaceuticals
    • Solvent : The compound acts as a solvent for active pharmaceutical ingredients (APIs), enhancing their solubility and stability in formulations.
    • Biocompatibility : Its low toxicity and compatibility with biological systems make it suitable for use in drug formulations. Research indicates potential applications in preserving protein structures during formulation processes .
  • Agricultural Chemicals
    • Adjuvant : In crop protection formulations, 1,2,3-hexanetriol enhances the efficacy of active ingredients by improving their solubility and stability .
  • Industrial Applications
    • Plasticizer : It interacts with polymers to improve mechanical properties in materials like polyurethanes and polyesters.
    • Chemical Intermediates : The compound can be utilized in synthesizing various derivatives that expand its application range in industry.

Case Study 1: Pharmaceutical Formulations

A study investigated the role of 1,2,3-hexanetriol in stabilizing proteins during lyophilization. The findings showed that while it provided some protective effects due to its hydroxyl groups, its efficiency was lower compared to other sugars like trehalose . This highlights the need for further research into optimizing its use alongside other excipients.

Case Study 2: Agricultural Efficacy

Research demonstrated that incorporating 1,2,3-hexanetriol into pesticide formulations improved the absorption of active ingredients by plant tissues. This resulted in enhanced pest control efficacy without increasing toxicity levels .

Mechanism of Action

The mechanism of action of 1,2,3-Hexanetriol, (2R,3S)-rel-, involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares "1,2,3-Hexanetriol, (2R,3S)-rel-" with analogous triols and stereoisomers based on synthesis, physicochemical properties, and biological activity.

Structural Analogs

Compound Name Structure & Stereochemistry Key Features Reference
rel-(2R,5S)-1,2-Hexanediol-5-(1,3-dithian-2-yl) C₁₀H₂₀O₂S₂; six-carbon diol with a dithiane substituent Molecular weight: 236.395; used in specialty chemical synthesis.
rel-(1R,2S,3R,4R)p-Menthane-1,2,3-triol 3-O-β-D-glucoside Monoterpenoid triol glycoside Isolated from Mentha haplocalyx; exhibits antioxidant properties.
rel-(3R,4S,5S)-3-[(2R)-2-hydroxynonadecanoyl]-4-hydroxy-5-[(4E)-heptadecene]-tetrahydrofuran Complex furan-linked triol Found in Celastrus glaucophyllus; structural uniqueness due to acyl chains.

Stereochemical Considerations

Compounds with the "rel-(2R,3S)" configuration often exhibit distinct reactivity and biological activity compared to their enantiomers. For example:

  • rel-(2R,3S)-2-Phenyl-1-tosylpyrrolidin-3-ol : Used in asymmetric synthesis; its stereochemistry influences hydrogen bonding and catalytic efficiency in oxidation reactions .
  • rel-(2R,3S)-2-Ethyl-1,3-hexanediol : A diol with industrial applications in polymer plasticizers; stereochemistry affects solubility and thermal stability .

Physicochemical Properties

Property 1,2,3-Hexanetriol (2R,3S)-rel- rel-(2R,3S)-2-Phenylpyrrolidin-3-ol rel-(1R,2S,3R)p-Menthane-1,2,3-triol
Melting Point Not reported 160–162°C (compound 7c) Amorphous (glycoside form)
Purity Not reported 96.84–99.65% (HPLC) >95% (column chromatography)
Solubility Likely hydrophilic Soluble in ethanol, DMSO Water-soluble (glycoside)

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for obtaining 1,2,3-Hexanetriol with (2R,3S)-rel- stereochemistry, and how is stereochemical purity validated?

  • Methodological Answer : The synthesis of stereospecific triols like 1,2,3-Hexanetriol often employs catalytic asymmetric methods. For example, rhenium-catalyzed deoxydehydration (DODH) reactions, as used for 1,2,6-Hexanetriol derivatives, can be adapted by modifying substrate stereochemistry . Validation of stereochemical purity requires chiral HPLC or nuclear Overhauser effect (NOE) NMR spectroscopy to confirm spatial arrangement. Diastereomeric ratios (dr) can be quantified via integration of diagnostic proton signals in 1^1H NMR spectra, similar to protocols in stereoisomer synthesis (e.g., 82:18 dr determination in ) .

Q. How can researchers optimize reaction conditions to minimize byproducts during 1,2,3-Hexanetriol synthesis?

  • Methodological Answer : Byproduct formation is influenced by catalyst choice and reaction temperature. For polyol synthesis, melt polycondensation with dicarboxylic acids using tertrabutyl titanate as a catalyst has shown high efficiency . Kinetic studies using in-situ FTIR or GC-MS can identify intermediates and optimize parameters like reaction time and stoichiometry. For example, phase-transfer catalysis (PTC) methods (as in ) improve selectivity in stereochemically complex reactions .

Q. What analytical techniques are critical for characterizing 1,2,3-Hexanetriol’s physicochemical properties?

  • Methodological Answer : Key techniques include:

  • Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis.
  • Differential Scanning Calorimetry (DSC) : To study thermal behavior and phase transitions.
  • Polarimetry : To determine optical activity and enantiomeric excess.
  • Chromatography : Reverse-phase HPLC or GC (as in ) for purity assessment .

Advanced Research Questions

Q. How does the (2R,3S)-rel- configuration influence the compound’s reactivity in polymer synthesis, and what are the implications for material properties?

  • Methodological Answer : The stereochemistry of 1,2,3-Hexanetriol affects polymer backbone rigidity and crystallinity. For example, branched polyesters synthesized via melt polycondensation show enhanced degradation resistance when derived from stereoregular triols . Computational modeling (e.g., DFT calculations) can predict steric and electronic effects of the (2R,3S)-rel- configuration on polymerization kinetics. Experimental validation via 13^{13}C NMR can monitor regioselectivity during copolymerization.

Q. What strategies resolve contradictions in reported catalytic efficiencies for 1,2,3-Hexanetriol-derived products?

  • Methodological Answer : Discrepancies in catalytic performance often arise from solvent polarity or catalyst leaching. Systematic studies using design of experiments (DoE) can isolate variables. For instance, highlights the role of chromatography gradients (1–10% Et2_2O/Pentane) in purifying stereoisomers, which could be applied to isolate catalytic intermediates . Comparative studies with alternative catalysts (e.g., tin oxide vs. titanate) may clarify efficiency trends .

Q. How can 1,2,3-Hexanetriol be functionalized for applications in drug delivery systems, and what are the stability challenges?

  • Methodological Answer : Functionalization via esterification or etherification (e.g., tosylation with tosyl chloride, as in ) introduces hydrophobic moieties for controlled release . Stability under physiological conditions can be assessed via accelerated degradation studies (pH 7.4, 37°C) with LC-MS monitoring. For example, α-hydroxyketones derived from 1,2-diol oxidation ( ) may serve as pH-sensitive linkers .

Data Analysis and Optimization

Q. What statistical methods are recommended for analyzing variable outcomes in stereoselective triol synthesis?

  • Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) correlates reaction parameters (catalyst loading, temperature) with dr values. ’s crude 1^1H NMR integration method provides a rapid dr metric, which can be combined with response surface methodology (RSM) for optimization . Machine learning algorithms (e.g., random forests) may predict optimal conditions from historical data.

Q. How do solvent polarity and proticity affect the catalytic deoxydehydration (DODH) of 1,2,3-Hexanetriol precursors?

  • Methodological Answer : Non-polar solvents (e.g., toluene) favor DODH by reducing side reactions like hydrolysis. Protic solvents may stabilize transition states in rhenium-catalyzed systems, as observed in analogous 1,2,6-Hexanetriol syntheses . Solvent screening via high-throughput experimentation (HTE) with automated liquid handlers accelerates empirical optimization.

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